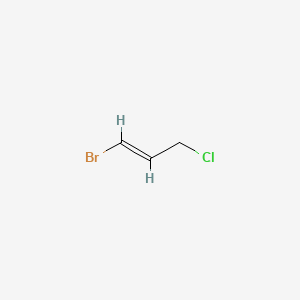

![molecular formula C24H22NO2P B1312368 (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 252288-04-3](/img/structure/B1312368.png)

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

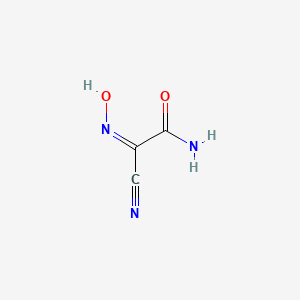

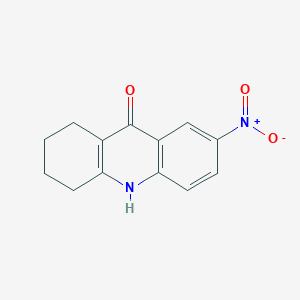

“(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It has an empirical formula of C46H36NO2P3 and a molecular weight of 727.70 . This compound is used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Molecular Structure Analysis

The molecular structure of this compound includes a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core with an amine group attached . The presence of phosphorus and nitrogen atoms in the molecule suggests that it can act as a ligand, binding to metal atoms in a coordination complex .Chemical Reactions Analysis

This compound is used as a ligand in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over another .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 245-249 °C and should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized, demonstrating their potential in antimicrobial activity. Notable work includes the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, showcasing their effectiveness in yield and antimicrobial properties (Haranath et al., 2005).

- Antimicrobial Activities : Research into diethyl α-aminophosphonates derived from related compounds has reported cyclizations yielding derivatives with evaluated antimicrobial activities, indicating their potential as bactericidal agents (Kasthuraiah et al., 2007).

Catalytic Applications

- Asymmetric Catalysis : Studies have explored the compound's use in asymmetric catalysis, such as in the Rh(I)-catalyzed hydrosilation of ketones, highlighting differences in chiral induction and suggesting steric nature mechanisms for chiral cooperativity (Shum et al., 2003).

- Chemical Stability and Catalytic Efficiency : The chemical stability of phosphine-phosphoramidites, derived from similar structures, has been attributed to their conformation, enhancing their effectiveness in asymmetric catalysis, particularly in the hydrogenation of imines (Balogh et al., 2017).

Structural and Mechanistic Insights

- Crystallographic Analysis : The compound's solid-state polymorphism and crystallographic analysis provide insights into its structural properties, which are crucial for understanding its reactivity and applications in materials science (Eberhardt et al., 2007).

- Insight into Reaction Mechanisms : Detailed mechanistic studies, such as those on the condensation leading to aminomethylenebisphosphonates, shed light on the reaction pathways and structural requirements for synthesizing related phosphorus-containing compounds, which are of interest due to their wide-ranging potential applications (Dabrowska et al., 2009).

Propriétés

IUPAC Name |

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKCCVLITFBZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453657 |

Source

|

| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

CAS RN |

252288-04-3 |

Source

|

| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

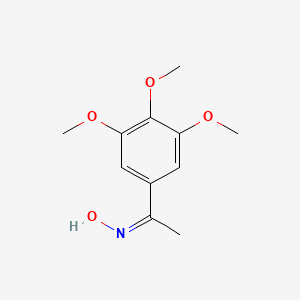

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)